molecular formula C18H13ClO5 B5543146 methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B5543146
M. Wt: 344.7 g/mol
InChI Key: LLJWJMLMKXMMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves key reactions that incorporate functional groups at specific positions on the chromen-2-one core. For instance, the synthesis of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, though not the same, illustrates the type of synthetic route that may be employed. This compound was synthesized via the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole, showcasing a method that could potentially be adapted for the synthesis of our target molecule through the introduction of the appropriate chloro and phenyl groups onto the chromen-2-one core (Wang, Chen, & Wang, 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target molecule has been characterized using various spectroscopic methods. In one study, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate was characterized by UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data, providing insights into the molecular vibrations, electronic transitions, and atomic connectivity that would be relevant to the structure of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Al-amiery et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds can shed light on the behavior of our target molecule. For instance, the study on methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate provides valuable information on molecular conformations and potential reactivity patterns due to the presence of functional groups that might exhibit similar reactivity to those in methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Hayashi & Kouji, 1990).

Physical Properties Analysis

The physical properties of coumarin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray crystallography study on related compounds offers detailed insight into the crystalline structure, which is essential for understanding the compound's stability, reactivity, and interaction with other molecules. For example, the crystal structure analysis of (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate provides information on molecular interactions within the crystal lattice, which can be insightful for the study of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (Mao et al., 2015).

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing new chemical entities using methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate as a precursor. For example, studies have detailed the synthesis of thiazole substituted coumarins and thiazolidin-4-ones based on chromen-4-yl acetic acid. These synthetic pathways involve multi-step reactions, including cyclizations and substitutions, aiming to explore the chemical diversity and potential utility of these compounds (Parameshwarappa et al., 2009); (Čačić et al., 2009).

Biological Activities

Several studies have assessed the antimicrobial properties of compounds synthesized from methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. These compounds were tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Ramadan & El‐Helw, 2018); (Bairagi et al., 2009).

Theoretical and Computational Studies

Computational studies, including density functional theory (DFT) calculations, have been applied to understand the molecular properties of derivatives of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. These studies offer insights into the electronic structure, molecular orbitals, and potential reactivity of these compounds, supporting their application in various scientific domains (Hasan et al., 2022).

properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-18(21)10-23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWJMLMKXMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

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